6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt
Description
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt (commonly abbreviated as NBQX disodium salt) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subclass of ionotropic glutamate receptors critical for synaptic plasticity and excitatory neurotransmission. Its molecular formula is C₁₂H₆N₄O₆SNa₂, with a molecular weight of 380.24 g/mol. The compound features a nitro group at position 6 and a sulfamoyl group at position 7 on the benzoquinoxaline backbone, which enhances its selectivity for AMPA receptors over kainate (KA) receptors . NBQX is widely used in neuroscience research to study AMPA receptor-mediated synaptic transmission and pathological conditions such as epilepsy and neurodegeneration .
Properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using o-Phenylenediamine and 1,2-Diketones
The core structure is formed by reacting o-phenylenediamine (OPD) with 1,2-diketones (e.g., benzil) under acidic or nanocatalytic conditions. Key methods include:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂/Schiff base/Co(II) | EtOH/H₂O (3:1), RT | 95% | |
| Nano-γ-Fe₂O₃–SO₃H | Solvent-free, 80°C | 92% | |
| Montmorillonite K-10 | Reflux, 6 h | 88% |
For NBQX, the specific 1,2-diketone precursor is 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione , synthesized via subsequent nitration and sulfamoylation of the parent quinoxaline.
Nitration at the 6-Position
Nitration introduces the nitro group at the 6-position of the benzo[f]quinoxaline core. This step requires careful control to avoid over-nitration.
Nitrating Agents and Conditions
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Mixed Acid (HNO₃/H₂SO₄) : Traditional nitration at 0–5°C achieves selective mono-nitration.
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Microwave-Assisted Nitration : Reduces reaction time to 15 minutes.
Example Protocol :
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Dissolve the quinoxaline derivative (1 mmol) in concentrated H₂SO₄.
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Add HNO₃ (1.2 eq) dropwise at 0°C.
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Stir for 4 h, pour into ice, and filter to isolate the nitro product.
Sulfamoylation at the 7-Position
Sulfamoylation introduces the sulfonamide group via chlorosulfonation followed by amidation.
Chlorosulfonation
React the nitro-quinoxaline with chlorosulfonic acid at 60°C for 2 h to form the sulfonyl chloride intermediate.
Amidation with Ammonia
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Add the sulfonyl chloride to aqueous NH₃ at 0°C.
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Stir for 1 h, acidify, and extract the sulfonamide product (yield: 78%).
Formation of the Disodium Salt
The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the disodium salt.
Neutralization Protocol
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Dissolve 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione (1 eq) in H₂O.
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Add NaOH (2 eq) dropwise at RT.
Key Data :
Alternative Routes and Recent Advances
One-Pot Synthesis Using Nanocatalysts
Fe₃O4@APTES@MOF-199 enables a one-pot synthesis of quinoxalines at RT, reducing steps and improving yields (90%).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Neuropharmacological Research
NBQX is primarily utilized in neuropharmacological studies due to its ability to selectively block AMPA receptors. This action is crucial for understanding excitatory neurotransmission and its implications in various neurological disorders.
Key Applications:
- Glutamate Excitotoxicity : NBQX is used to investigate the role of glutamate in neuronal damage. By blocking AMPA receptors, researchers can study how excitotoxicity contributes to conditions such as stroke and neurodegenerative diseases .
- Anticonvulsant Activity : Studies have demonstrated that NBQX exhibits anticonvulsant properties in rodent models of epilepsy. This suggests its potential as a therapeutic agent for controlling seizures .
Behavioral Studies
Researchers employ NBQX in behavioral studies to assess the impact of AMPA receptor antagonism on cognitive functions and behaviors.
Examples:
- Memory and Learning : Experiments have shown that blocking AMPA receptors with NBQX can impair certain types of learning and memory processes, providing insights into the mechanisms underlying these cognitive functions .
- Anxiety Models : NBQX has been investigated for its effects on anxiety-related behaviors in animal models, indicating its role in modulating emotional responses .
Potential Therapeutic Applications
The pharmacological profile of NBQX suggests several potential therapeutic applications beyond basic research.
Therapeutic Areas:
- Neurological Disorders : Given its ability to modulate excitotoxicity and seizure activity, NBQX may be explored as a treatment option for conditions like Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders .
- Pain Management : Some studies suggest that AMPA receptor antagonists could play a role in pain management by altering pain signaling pathways, making NBQX a candidate for further investigation in pain relief therapies .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by competitively inhibiting AMPA and kainate receptors. By binding to these receptors, it prevents the excitatory neurotransmitter glutamate from activating them, thereby modulating synaptic transmission and neuronal excitability. The molecular targets include the ion channels associated with these receptors, and the pathways involved are those related to excitatory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Comparison with Similar Quinoxalinedione Derivatives
Quinoxalinedione derivatives are a class of competitive glutamate receptor antagonists. Below, NBQX disodium salt is compared to structurally and functionally related compounds, including DNQX (6,7-dinitroquinoxaline-2,3-dione) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), as well as newer analogs.
Structural and Functional Differences
- Mechanistic Insights: NBQX’s sulfamoyl group reduces nonspecific binding to KA receptors, improving AMPA receptor selectivity compared to DNQX and CNQX, which exhibit dual AMPA/KA antagonism . DNQX and CNQX require organic solvents (e.g., DMSO) for dissolution, limiting their utility in physiological studies. NBQX’s disodium salt formulation enhances aqueous solubility, making it preferable for in vitro and in vivo applications .
Pharmacological Profiles
- Receptor Kinetics :
- NBQX displays competitive inhibition with Schild-plot slopes close to 1.0, consistent with reversible binding to the glutamate recognition site of AMPA receptors .
- DNQX and CNQX show similar competitive kinetics but lack subtype specificity, blocking both AMPA and KA receptors at micromolar concentrations .
- Neuroprotective Efficacy :
Key Research Findings
Selectivity in Xenopus Oocytes: NBQX, DNQX, and CNQX fully blocked AMPA- and KA-induced currents in Xenopus oocytes expressing chick brain glutamate receptors. However, NBQX’s AMPA/KA inhibition ratio was 10-fold higher than DNQX and CNQX, confirming its superior selectivity .
Neuroprotection in Seizure Models :
- NBQX (10 µM) reduced seizure-like activity in hippocampal slices by >80%, outperforming DNQX and CNQX at equivalent doses .
AMPA Receptor Trafficking :
- NBQX’s antagonism indirectly modulates AMPA receptor interactions with scaffolding proteins like GRIP2, influencing synaptic strength .
Biological Activity
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt (commonly referred to as NBQX) is a potent antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. These receptors play critical roles in synaptic transmission and plasticity in the central nervous system. NBQX is primarily studied for its neuroprotective effects and potential therapeutic applications in neurological disorders.
- Molecular Formula: C12H6N4O6S·2Na
- Molecular Weight: 380.24 g/mol
- CAS Number: 118876-58-7
- Appearance: Yellow crystalline powder
- Solubility: Soluble in DMSO; can be prepared as an aqueous solution by adjusting pH with NaOH and HCl.
NBQX selectively inhibits AMPA and kainate receptors, leading to reduced excitatory neurotransmission. This mechanism is crucial in conditions where excessive glutamate signaling contributes to neuronal damage, such as in ischemia or traumatic brain injury.
Neuroprotective Effects
- Cerebral Ischemia : Studies have demonstrated that NBQX provides significant neuroprotection in models of focal ischemia. For example, Gill et al. (1992) reported that NBQX administration reduced neuronal death following induced ischemic conditions in rat models .
- Traumatic Brain Injury : Bernert and Turski (1996) found that NBQX effectively prevented damage associated with traumatic brain injury by blocking non-NMDA receptor-mediated excitotoxicity .
- Epilepsy Models : In rat kindling models, NBQX exhibited antiepileptogenic and anticonvulsant properties, highlighting its potential for treating epilepsy .
Pharmacological Studies
Numerous pharmacological studies have underscored the efficacy of NBQX as a selective AMPA receptor antagonist:
- Competitive Inhibition : Randle et al. (1992) demonstrated that NBQX competitively inhibits kainate/AMPA receptor currents, emphasizing its role in modulating excitatory synaptic potentials .
- Calcium Dynamics : Research indicates that NBQX influences intracellular calcium levels, which are critical for various cellular processes including metabolism and synaptic plasticity .
Case Studies
| Study Reference | Model | Findings |
|---|---|---|
| Gill et al., 1992 | Rat focal ischemia | Reduced neuronal death with NBQX treatment |
| Bernert & Turski, 1996 | Traumatic brain injury | Prevention of damage via AMPA antagonism |
| Namba et al., 1994 | Rat kindling model | Antiepileptogenic effects observed |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt with high purity?
- Methodological Answer : Synthesis typically involves multi-step nitro-functionalization and sulfamoylation under controlled conditions. Purification can be optimized using membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates . Structural validation via X-ray crystallography (as demonstrated for analogous quinoxaline derivatives) ensures precise confirmation of the disodium salt formation .
Q. How should researchers design initial experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Use buffered solutions across a pH gradient (e.g., 2–12) and monitor degradation via UV-Vis spectrophotometry or HPLC. Kinetic modeling of degradation rates can identify pH-sensitive functional groups (e.g., nitro or sulfamoyl moieties) . Include control experiments with inert atmospheres to rule out oxidative degradation .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton environment analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference data with crystallographic databases (e.g., CCDC 1983315 for related quinoxaline structures) .
Advanced Research Questions
Q. What strategies can resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in silico)?
- Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization alongside surface plasmon resonance) to cross-validate binding affinities. Reconcile discrepancies by revisiting theoretical frameworks, such as ligand-receptor interaction models, to refine computational parameters . Use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. How can computational modeling (e.g., COMSOL Multiphysics) be integrated with empirical data to predict the compound’s behavior in complex systems?
- Methodological Answer : Develop multi-physics models to simulate diffusion kinetics or reaction pathways in biological matrices. Validate predictions experimentally via time-resolved spectroscopy or microfluidic assays. AI-driven parameter optimization can enhance model accuracy by iteratively aligning simulations with empirical results .
Q. What methodological considerations are critical when linking this compound’s mechanism of action to broader biochemical pathways?
- Methodological Answer : Employ systems biology approaches, such as metabolomic profiling or CRISPR-based gene silencing, to map interactions. Integrate omics data with pathway analysis tools (e.g., KEGG or Reactome) to contextualize findings. Theoretical frameworks like network pharmacology can identify off-target effects or synergistic mechanisms .
Q. How can researchers address challenges in detecting low-concentration intermediates during the compound’s synthesis?
- Methodological Answer : Utilize advanced separation techniques (e.g., capillary electrophoresis or ultracentrifugation) paired with sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopic labeling of intermediates can improve traceability in complex reaction mixtures .
Q. What experimental designs minimize confounding variables when studying the compound’s reactivity in multi-component systems?
- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity). Use multivariate analysis (e.g., PCA or PLS regression) to isolate dominant factors influencing reactivity. Include negative controls and replicate experiments to account for batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
